1-(2-Amino-3-methylbutyl)-3-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea typically involves the reaction of 2-amino-3-methylbutylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-3-methylbutylamine+isopropyl isocyanate→3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea
Industrial Production Methods
In an industrial setting, the production of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as recrystallization, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The urea moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The urea moiety can also interact with enzymes, potentially inhibiting their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-2-methylpropanoic acid
- 3-methyl-2-[methyl(propan-2-yl)amino]butanoic acid
Uniqueness
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H21N3O |
---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-(2-amino-3-methylbutyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H21N3O/c1-6(2)8(10)5-11-9(13)12-7(3)4/h6-8H,5,10H2,1-4H3,(H2,11,12,13) |
InChI-Schlüssel |
VUTXDKJNJNGXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CNC(=O)NC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.